molecular formula C22H21FN2O2 B2915804 N-ethyl-1-(2-fluorobenzyl)-2-oxo-N-(m-tolyl)-1,2-dihydropyridine-3-carboxamide CAS No. 942008-40-4

N-ethyl-1-(2-fluorobenzyl)-2-oxo-N-(m-tolyl)-1,2-dihydropyridine-3-carboxamide

Cat. No. B2915804
CAS RN: 942008-40-4
M. Wt: 364.42
InChI Key: JYBONHAPZXVIQL-UHFFFAOYSA-N
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Description

N-ethyl-1-(2-fluorobenzyl)-2-oxo-N-(m-tolyl)-1,2-dihydropyridine-3-carboxamide, also known as EF-3, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. EF-3 belongs to the class of dihydropyridines, which are widely used as calcium channel blockers in the treatment of hypertension and angina. However, EF-3 has a unique chemical structure that sets it apart from other dihydropyridines, making it a promising candidate for further research.

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

  • HIV Integrase Inhibitors - Fluorinated compounds, similar in structure to N-ethyl-1-(2-fluorobenzyl)-2-oxo-N-(m-tolyl)-1,2-dihydropyridine-3-carboxamide, have been extensively studied for their potential as HIV integrase inhibitors. These studies utilize 19F-nuclear magnetic resonance (NMR) spectroscopy to support the selection of candidates, highlighting the role of fluorinated compounds in the development of treatments for HIV (Monteagudo et al., 2007).

  • Anticholinesterase Activity - Research into coumarin-3-carboxamides bearing a tryptamine moiety, which shares structural similarities with the chemical , demonstrated significant activity against acetylcholinesterase (AChE). These findings suggest potential applications in treating diseases related to cholinesterase inhibition, such as Alzheimer's disease (Ghanei-Nasab et al., 2016).

  • Cancer Tyrosine Kinase Imaging - The synthesis and evaluation of fluorine-substituted analogs of eticlopride, including those designed for positron emission tomography (PET) imaging of cancer tyrosine kinase, indicate the potential for these compounds in cancer diagnosis and treatment monitoring (Wang et al., 2005).

Biological and Chemical Studies

  • pH-Sensitive Nanogels - Research involving the synthesis of poly(ethylene glycol) (PEG) with a polymerizable vinylbenzyl group at one end and a carboxylic acid group at the other end led to the development of pH-sensitive nanogels. These nanogels demonstrate potential utility in diagnostics and controlled drug releasing devices, underscoring the versatility of carboxamide compounds in creating responsive materials (Hayashi et al., 2004).

  • Antibacterial Agents - Studies on pyridonecarboxylic acids and their analogues, including those with amino- and hydroxy-substituted cyclic amino groups, have shown promising antibacterial activity. This research highlights the potential of carboxamide derivatives in developing new antibacterial agents (Egawa et al., 1984).

properties

IUPAC Name

N-ethyl-1-[(2-fluorophenyl)methyl]-N-(3-methylphenyl)-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O2/c1-3-25(18-10-6-8-16(2)14-18)22(27)19-11-7-13-24(21(19)26)15-17-9-4-5-12-20(17)23/h4-14H,3,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYBONHAPZXVIQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC(=C1)C)C(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-1-(2-fluorobenzyl)-2-oxo-N-(m-tolyl)-1,2-dihydropyridine-3-carboxamide

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